molecular formula C9H13NO4 B1208871 Anticapsin CAS No. 28978-07-6

Anticapsin

Cat. No.: B1208871
CAS No.: 28978-07-6
M. Wt: 199.20 g/mol
InChI Key: KHVZXXWDPSCGEK-MGVQOFIGSA-N
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Description

Anticapsin is a biologically active metabolite of Streptomyces griseoplanus . It’s part of the dipeptide Bacilysin, which is composed of L-alanine and L-anticapsin . This compound has been found to have antimicrobial properties .


Synthesis Analysis

The synthesis of this compound involves the stepwise activity of enzymes in the bac operon . The bacD and bacE genes are involved in the amino acid ligation and self-protection to bacilysin, respectively .


Molecular Structure Analysis

Physical and analytical data obtained on crystalline this compound indicated the empirical formula C9H13NO4 . Spectral data (u.v., i.r. and proton magnetic resonance) and formation of L-tyrosine on hydrolysis revealed the functionalities and carbon skeleton of the new epoxy keto amino acid .


Chemical Reactions Analysis

This compound is part of the dipeptide Bacilysin, which is produced and excreted by Bacillus subtilis under the control of quorum sensing .


Physical and Chemical Properties Analysis

Physical and analytical data obtained on crystalline this compound indicated the empirical formula C9H13NO4 . Spectral data (u.v., i.r. and proton magnetic resonance) and formation of L-tyrosine on hydrolysis revealed the functionalities and carbon skeleton of the new epoxy keto amino acid .

Scientific Research Applications

Anticapsin as a Biologically Active Metabolite

This compound has been identified as a biologically active metabolite produced by the strain Streptomyces griseoplanus. It has shown the ability to inhibit the formation of hyaluronic acid capsules in Streptococcus pyogenes, a pathogenic bacterium, at minimal concentrations. This property of this compound makes it an important subject in the study of bacterial pathogenesis and potential antibacterial strategies (Shah et al., 1970).

Enhancement of this compound Production

Research has demonstrated that the production of this compound by S. griseoplanus can be enhanced in a complex medium with high carbohydrate levels. Specific carbon sources, especially sucrose, have been found to significantly boost this compound biosynthesis. This finding is crucial for optimizing the production of this compound for further research and potential applications (Boeck et al., 1971).

This compound's Effect on HeLa S3 Cells

A study examining the effects of this compound on HeLa S3 cells revealed that it irreversibly inhibits their growth. The antibiotic was found to decrease the incorporation of precursors into nucleic acids and protein, suggesting a primary effect on protein synthesis. This research provides insights into the potential use of this compound in cancer research, particularly in understanding the mechanisms of cell growth inhibition (Woynarowska et al., 1987).

Structural Analysis of this compound

The structural characterization of this compound was conducted through various analytical methods, revealing it to be an epoxy keto amino acid. Understanding the structure of this compound is fundamental for exploring its biological activity and potential therapeutic uses (Neuss et al., 1970).

This compound's Role in Inhibiting Glucosamine Synthetase

This compound has been identified as a powerful inhibitor of glucosamine synthetase, an enzyme crucial in bacterial cell wall synthesis. This inhibitory property makes this compound a candidate for developing new antimicrobial agents, particularly in combating bacterial strains resistant to conventional antibiotics (Kenig & Abraham, 1976).

Synthetic Approaches to this compound

The synthetic production of this compound has been a subject of research, providing valuable insights into its chemical properties and potential modifications for enhanced biological activity. This research is significant for the development of this compound-based drugs and therapeutic agents (Baldwin et al., 1995).

Mechanism of Action

Anticapsin inhibits the glucosamine-6-phosphate synthase (GFA), which is responsible for bacterial peptidoglycan or fungal mannoprotein biosynthesis . This leads to cell protoplasting and lysis .

Future Directions

Bacilysin, which contains Anticapsin, has drawn great attention for its excellent performance against Candida albicans . The antifungal mechanism of Bacilysin was investigated, and the interaction mode of this compound with GFA was detailed, which provides data for the development of novel antifungal drugs . This suggests that this compound could have a wide application prospect in the agricultural and medical fields .

Properties

CAS No.

28978-07-6

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

(2S)-2-amino-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid

InChI

InChI=1S/C9H13NO4/c10-5(9(12)13)3-4-1-2-6(11)8-7(4)14-8/h4-5,7-8H,1-3,10H2,(H,12,13)/t4-,5-,7+,8-/m0/s1

InChI Key

KHVZXXWDPSCGEK-MGVQOFIGSA-N

Isomeric SMILES

C1CC(=O)[C@H]2[C@@H]([C@@H]1C[C@@H](C(=O)O)N)O2

SMILES

C1CC(=O)C2C(C1CC(C(=O)O)N)O2

Canonical SMILES

C1CC(=O)C2C(C1CC(C(=O)O)N)O2

Synonyms

anticapsin

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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